benzhydryl N-phenylcarbamate
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Overview
Description
Benzhydryl N-phenylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl N-phenylcarbamate can be synthesized through the reaction of benzhydrylamine with phenyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl carbamate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various benzhydryl derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Benzhydryl N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzhydryl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction is facilitated by the carbamate group, which can form covalent bonds with nucleophilic residues in the target molecules . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Diphenylmethane: Shares the benzhydryl group but lacks the carbamate moiety.
Phenylcarbamate: Contains the carbamate group but lacks the benzhydryl group.
N-phenylcarbamates: A broader class of compounds with similar structural features.
Uniqueness: Benzhydryl N-phenylcarbamate is unique due to the combination of the benzhydryl and phenylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Properties
CAS No. |
36957-49-0 |
---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzhydryl N-phenylcarbamate |
InChI |
InChI=1S/C20H17NO2/c22-20(21-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) |
InChI Key |
JVFVACDRDMYTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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